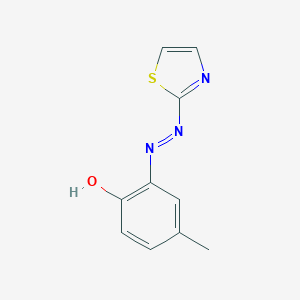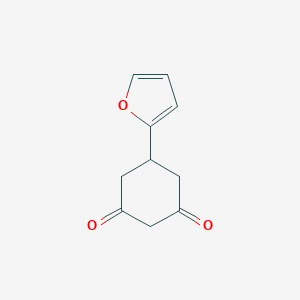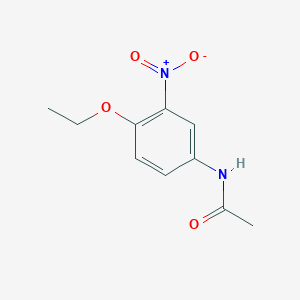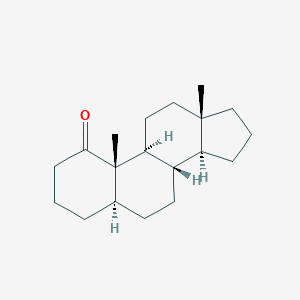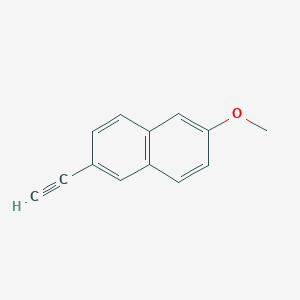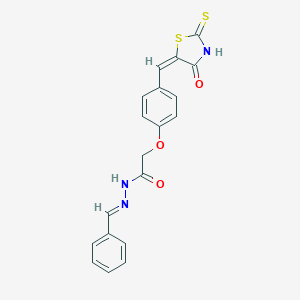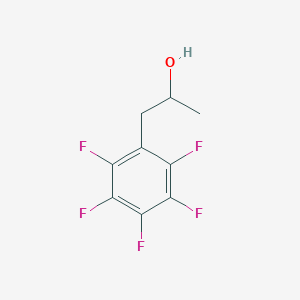
5beta-Androstan-17-one
説明
5beta-Androstan-17-one, also known as 3alpha-hydroxy-5beta-androstan-17-one, is an androstanoid that is a metabolite of testosterone in mammals . It is a 5β-androstane substituted by an α-hydroxy group at position 3 and an oxo group at position 17 .
Molecular Structure Analysis
The molecular formula of 5beta-Androstan-17-one is C19H30O2 . The IUPAC Standard InChI is InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m0/s1 .Safety and Hazards
While specific safety and hazard data for 5beta-Androstan-17-one is not available, it’s important to handle all chemicals with appropriate safety precautions .
Relevant Papers One relevant paper titled “Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health” discusses the effects of a similar compound, 3β-hydroxy-5α-androst-1-en-17-one . The paper found that while the compound improved body composition and muscular strength, it also had adverse effects on cardiovascular health and liver function .
特性
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Androstan-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5β-Androstan-17-one in steroidogenesis?
A1: 5β-Androstan-17-one serves as a key intermediate in the biosynthesis of various androgens. Research demonstrates its involvement as a substrate for 3α-hydroxysteroid dehydrogenase enzymes, which catalyze the reversible conversion between 3α-hydroxy and 3-ketosteroids in the androgen metabolic pathway. [, , ] This pathway is crucial for the production of hormones like testosterone and dihydrotestosterone, which play significant roles in male sexual development and function.
Q2: How does the metabolism of 5β-Androstan-17-one differ between sexes?
A2: Studies on mice have shown significant sex-based differences in the hepatic metabolism of testosterone, with males exhibiting a higher formation rate of C19O2 metabolites, specifically 5α-androstane-3,17-dione, compared to females. [, ] This difference is attributed to sexually differentiated expression and activity of enzymes involved in testosterone metabolism, such as 5α-reductase. While the provided research focuses on testosterone metabolism, it highlights the role of sex-specific enzymatic activity in androgen metabolism, which likely extends to 5β-Androstan-17-one as well.
Q3: Is 5β-Androstan-17-one detectable in biological samples?
A3: Yes, 5β-Androstan-17-one can be detected in biological samples like urine. Gas chromatography coupled with mass spectrometry (GC-MS) proves to be a highly effective method for identifying and quantifying this steroid. [, ] This technique involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio, enabling precise detection and quantification of 5β-Androstan-17-one in complex mixtures.
Q4: What are the potential applications of studying androgen epoxides like 19-hydroxy-4β,5-oxido-5β-androstane-3,17-dione?
A4: Research suggests that specific androgen epoxides, such as 19-hydroxy-4β,5-oxido-5β-androstane-3,17-dione, can be converted into 17β-estradiol by human placental microsomes. [] This finding opens avenues for investigating the role of androgen epoxides as potential intermediates in the biosynthesis of estrogens, highlighting new pathways for estrogen formation and potential targets for regulating hormone production.
Q5: How does the structure of 5β-Androstan-17-one relate to its function?
A5: The structure of 5β-Androstan-17-one, characterized by the hydrogen atoms at the 5th carbon atom in the β-configuration, distinguishes it from its 5α- counterpart. [] This structural difference influences its interaction with enzymes involved in steroid metabolism. For instance, 5β-reductase exhibits specificity towards 5β-Androstan-17-one, contributing to the production of 5β-reduced androgens, which possess distinct biological activities compared to 5α-reduced androgens.
Q6: Can 5β-Androstan-17-one be chemically modified to create new compounds?
A6: Yes, 5β-Androstan-17-one serves as a valuable starting material for synthesizing modified steroids. One notable example is the synthesis of Drospirenone, a steroidal progestin used in hormonal contraceptives. The process involves introducing specific chemical modifications to the 5β-Androstan-17-one structure, including the introduction of an epoxy group at the 17th carbon atom, followed by a series of chemical reactions. []
Q7: Can the administration of 6α-methylandrost-4-ene-3,17-dione lead to a positive doping test?
A7: Yes, the use of 6α-methylandrost-4-ene-3,17-dione, a synthetic anabolic steroid, is prohibited in sports and can lead to a positive doping test. [] The primary metabolite of this compound, 3α-hydroxy-6α-methyl-5β-androstan-17-one, is excreted in urine as a glucuronide conjugate and can be detected for an extended period after administration, making it a reliable marker for doping control.
Q8: Does 6β-(Dimethylphenylsiloxy)-5β-androstane-3,17-dione exhibit any unique photochemical properties?
A8: Research shows that incorporating a dimethylphenylsiloxy (DPSO) group into the 5β-androstane structure, as in 6β-(Dimethylphenylsiloxy)-5β-androstane-3,17-dione, leads to intriguing photochemical behavior. [] Upon irradiation with UV light, the DPSO group acts as an antenna, absorbing photons and transferring energy to the carbonyl groups within the steroid molecule. This intramolecular singlet-singlet energy transfer (intra-SSET) triggers specific photochemical reactions, highlighting the potential of using modified steroids in photochemical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



